BenchChemオンラインストアへようこそ!

8-Chloro-7-methoxychroman-4-one

Antiviral drug discovery Hepatitis B virus cccDNA inhibitor

8-Chloro-7-methoxychroman-4-one (CAS 1155264-20-2) is a synthetic heterocyclic compound belonging to the chroman-4-one family, characterized by a fused benzene–dihydropyran-4-one core with a chlorine atom at the 8-position and a methoxy group at the 7-position. The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as both a pharmacophore and a versatile synthetic intermediate.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
Cat. No. B15068329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-7-methoxychroman-4-one
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)CCO2)Cl
InChIInChI=1S/C10H9ClO3/c1-13-8-3-2-6-7(12)4-5-14-10(6)9(8)11/h2-3H,4-5H2,1H3
InChIKeyYKBYBRSGVAXYFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-7-methoxychroman-4-one: Procurement-Ready Chromanone Building Block with a Defined Substitution Pattern


8-Chloro-7-methoxychroman-4-one (CAS 1155264-20-2) is a synthetic heterocyclic compound belonging to the chroman-4-one family, characterized by a fused benzene–dihydropyran-4-one core with a chlorine atom at the 8-position and a methoxy group at the 7-position . The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as both a pharmacophore and a versatile synthetic intermediate [1]. This specific compound has been explicitly claimed in patent literature as a key intermediate for preparing cccDNA inhibitors targeting hepatitis B virus infection, placing it within an active and therapeutically relevant chemical space [2].

Why 8-Chloro-7-methoxychroman-4-one Cannot Be Replaced by Common Chromanone Analogs


Within the chroman-4-one chemical space, seemingly minor positional variations produce distinct compounds with different physicochemical profiles, reactivity characteristics, and patent-validated applications. The 8-chloro-7-methoxy substitution pattern is not interchangeable with the 8-chloro-6-methoxy isomer, as evidenced by their separate listing as distinct chemical entities in the same HBV cccDNA inhibitor patent [1]. The 8-chloro substituent increases lipophilicity and alters the electronic character of the aromatic ring relative to the unsubstituted scaffold, while the 7-methoxy group provides a hydrogen-bond acceptor site that is absent in 8-chlorochroman-4-one [2]. Generic substitution with parent chroman-4-one, 7-methoxychroman-4-one, or 8-chlorochroman-4-one would yield a molecule with different LogP, topological polar surface area (TPSA), and hydrogen-bonding capacity—parameters that directly influence target binding, metabolic stability, and suitability as a synthetic building block for further elaboration .

Quantitative Differentiation Evidence: 8-Chloro-7-methoxychroman-4-one vs. Closest Analogs


Patent-Validated Utility: 8-Chloro-7-methoxy Isomer Explicitly Claimed Alongside 6-Methoxy Isomer in HBV cccDNA Inhibitor Program

In US Patent Application US20220388972A1 (Hoffmann-La Roche), the compound 3-[2-(8-chloro-7-methoxy-4-oxo-chroman-2-yl)-5-(trifluoromethyl)phenoxy]propanoic acid is explicitly claimed as a specific embodiment of chroman-4-one-based HBV cccDNA inhibitors [1]. Crucially, the 8-chloro-6-methoxy positional isomer (3-[2-(8-chloro-6-methoxy-4-oxo-chroman-2-yl)-5-(trifluoromethyl)phenoxy]propanoic acid) is listed as a separate, distinct compound in the same claim set [1]. This demonstrates that the 7-methoxy vs. 6-methoxy substitution is not considered equivalent by the inventors and that both regioisomers were independently pursued, affirming the differentiated value of the 7-methoxy substitution pattern for this therapeutic target. No quantitative biological activity data (IC50, EC50) for the individual isomers is disclosed in the publicly accessible patent text.

Antiviral drug discovery Hepatitis B virus cccDNA inhibitor Chroman-4-one building block

LogP Differentiation: 8-Chloro-7-methoxy Substitution Increases Lipophilicity vs. Unsubstituted and Mono-Substituted Chroman-4-ones

The calculated LogP of 8-Chloro-7-methoxychroman-4-one is 2.31 . This represents a significant increase in lipophilicity compared to the parent chroman-4-one scaffold (LogP ~1.39) and the mono-substituted 7-methoxychroman-4-one (LogP ~1.95) . The 8-chloro-7-methoxy LogP (2.31) is nearly identical to that of 8-chlorochroman-4-one (LogP 2.31) [1], indicating that the incremental lipophilicity gain from the 7-methoxy group is offset by the TPSA increase, resulting in a compound with enhanced hydrogen-bonding capacity (TPSA 35.53 Ų vs. 26.3 Ų for 8-chlorochroman-4-one) at comparable logP [1].

Physicochemical property Lipophilicity Drug-likeness ADME prediction

Positional Isomer Physicochemical Divergence: 7-Methoxy vs. 6-Methoxy Substitution Alters Electronic Environment Without Changing Molecular Formula

8-Chloro-7-methoxychroman-4-one (C10H9ClO3, MW 212.63) and 8-Chloro-6-methoxychroman-4-one (C10H9ClO3, MW 212.63) share identical molecular formula and molecular weight, representing true positional isomers . Despite identical bulk properties, the 7-methoxy group is positioned para to the chromanone carbonyl, while the 6-methoxy group is meta. This difference in the electronic conjugation pathway is relevant for both chemical reactivity and biological target recognition. The independent synthesis and patenting of both isomers as separate HBV cccDNA inhibitor building blocks confirms that this positional difference carries practical consequences for downstream biological activity [1]. However, no peer-reviewed publication providing a direct quantitative biological comparison of the two regioisomers was identified.

Regioisomer comparison Positional isomer Structure-activity relationship Molecular design

Scaffold-Level Biological Versatility: Chroman-4-one Core Is Associated with Anticancer, Antimicrobial, and Antiviral Activities

The chroman-4-one scaffold is extensively documented as a privileged structure with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral activities [1]. Unsubstituted chroman-4-one exhibits cytotoxicity against MCF-7 breast cancer cells with an IC50 of 117.04 μM, though with low selectivity versus normal cells [2]. 7-Methoxychroman-4-one derivatives, specifically 3-benzylidene analogs, have shown IC50 values of 7.56–25.04 μg/mL against MDA-MB-231, KB, and SK-N-MC cancer cell lines [3]. The 8-chloro-7-methoxy substitution pattern combines the electron-withdrawing chlorine (known to enhance metabolic stability) with the electron-donating 7-methoxy group (known to contribute to antiproliferative activity in the 7-methoxychroman-4-one series) [3]. However, no direct biological testing data for 8-Chloro-7-methoxychroman-4-one itself was identified in peer-reviewed literature.

Chroman-4-one pharmacology Anticancer Antimicrobial Privileged scaffold

Commercial Availability and Supply Comparison Across Key Vendor Channels

8-Chloro-7-methoxychroman-4-one is commercially available from multiple established suppliers including Leyan (98% purity, product #1758317) and MolCore (NLT 98%, ISO-certified) . In contrast, its positional isomer 8-Chloro-6-methoxychroman-4-one is listed by fewer vendors and with less consistent purity specifications (typically 95%) . The parent 8-Chlorochroman-4-one is more widely available across a larger number of suppliers [1]. The 7-methoxy-8-chloro combination thus occupies a middle ground of availability—more specialized than the parent 8-chloro compound but with better-defined purity specifications than the 6-methoxy isomer. This vendor landscape suggests that 8-Chloro-7-methoxychroman-4-one serves a specific, non-commodity research demand.

Chemical procurement Commercial availability Research chemical supply Vendor comparison

Recommended Application Scenarios for 8-Chloro-7-methoxychroman-4-one Based on Available Evidence


Building Block for HBV cccDNA Inhibitor Lead Optimization Programs

Based on its explicit inclusion as a key intermediate in US20220388972A1 (Hoffmann-La Roche), 8-Chloro-7-methoxychroman-4-one is procurement-relevant for medicinal chemistry teams pursuing novel hepatitis B cccDNA inhibitors . The compound serves as the chroman-4-one core for synthesizing 3-[2-(8-chloro-7-methoxy-4-oxo-chroman-2-yl)-5-(trifluoromethyl)phenoxy]propanoic acid and related analogs. Researchers should procure both the 7-methoxy and 6-methoxy isomers as matched pairs to enable rigorous SAR exploration of positional effects on target engagement and antiviral potency.

Regioisomer Probe Set for Chroman-4-one Positional SAR Studies

The 8-chloro-7-methoxy pattern represents one of two chloro-methoxy regioisomers (with 8-chloro-6-methoxy) that share identical molecular formula but differ in substitution topology. Procuring both isomers as a matched set enables unambiguous deconvolution of positional effects on biological activity, a fundamental requirement for meaningful SAR interpretation in chroman-4-one-based drug discovery . The absence of published quantitative comparison data between these two isomers further underscores the scientific need for such controlled studies.

Physicochemical Probe for LogP/TPSA Optimization in Lead Series

With a LogP of 2.31 and TPSA of 35.53 Ų, 8-Chloro-7-methoxychroman-4-one occupies a physicochemical space that balances lipophilicity with hydrogen-bonding capacity . It can serve as a comparator compound alongside 8-chlorochroman-4-one (LogP 2.31, TPSA 26.3 Ų) to assess the impact of increasing TPSA by ~9 Ų at constant LogP on permeability, solubility, and off-target binding in chroman-4-one lead series [1]. This is directly relevant for multiparameter optimization in preclinical drug discovery.

Scaffold for Derivatization via 7-Methoxy and 8-Chloro Handle Points

The 7-methoxy group provides a potential site for O-demethylation to generate the 7-hydroxy analog, while the 8-chloro substituent enables further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . This dual-handle architecture makes the compound a versatile intermediate for generating focused libraries of chroman-4-one derivatives for biological screening, as evidenced by the range of 8-chloro-4-oxo-chroman-2-yl derivatives disclosed in the HBV patent literature [1].

Quote Request

Request a Quote for 8-Chloro-7-methoxychroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.